3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride
Overview
Description
3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H12N2O3·HCl It is a derivative of propanoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride typically involves the reaction of piperazine with a suitable acylating agent, such as an acyl chloride or anhydride, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and consistent production of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or sulfonylated derivatives of the piperazine ring.
Scientific Research Applications
3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride can be compared with other similar compounds, such as:
3-Oxo-3-(1-morpholinyl)propanoic acid hydrochloride: Contains a morpholine ring instead of a piperazine ring, which may result in different biological activities and pharmacokinetic properties.
3-Oxo-3-(1-pyrrolidinyl)propanoic acid hydrochloride: Contains a pyrrolidine ring, which can affect its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-oxo-3-piperazin-1-ylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c10-6(5-7(11)12)9-3-1-8-2-4-9;/h8H,1-5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXDINUIEYEGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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